![molecular formula C16H21N3O3S B1521174 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide CAS No. 1193389-97-7](/img/structure/B1521174.png)
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide
Overview
Description
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Biological Activity
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in biomedical research due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 335.4 g/mol, is characterized by its sulfonamide group which is known for various pharmacological properties.
Chemical Structure
The compound's structure is defined by the following characteristics:
- IUPAC Name : 4-amino-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]benzenesulfonamide
- InChI Key : UTSSJPAPEISVPM-UHFFFAOYSA-N
The structural formula can be represented as follows:
Research indicates that sulfonamide derivatives often exhibit their biological effects through interactions with various biomolecules, particularly in cardiovascular contexts. For instance, studies have shown that compounds similar to this compound can influence perfusion pressure and coronary resistance in isolated rat heart models. The proposed mechanism involves the modulation of calcium channels, which are crucial for cardiac function and vascular tone regulation .
Pharmacological Studies
Several studies have investigated the pharmacological effects of related sulfonamide compounds:
-
Cardiovascular Effects :
- A study demonstrated that certain benzene sulfonamides decreased perfusion pressure and coronary resistance significantly when tested on isolated rat hearts. This suggests a potential role in managing cardiovascular conditions by altering blood flow dynamics .
- The interaction with calcium channels was highlighted as a key mechanism, indicating that these compounds could serve as calcium channel blockers, thereby influencing cardiac contractility and vascular resistance.
- Pharmacokinetic Properties :
Case Studies
Case Study 1 : In a controlled experiment involving isolated rat hearts, it was observed that administration of related sulfonamide derivatives led to a time-dependent decrease in both perfusion pressure and coronary resistance. The results indicated that these compounds could interact with biomolecules involved in blood pressure regulation .
Case Study 2 : Another study focused on the theoretical docking interactions of sulfonamide derivatives with calcium channels using computational methods. The findings suggested that these compounds could effectively inhibit calcium channel activity, presenting a potential therapeutic avenue for hypertension and other cardiovascular disorders .
Summary of Biological Activities
Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance | Mechanism |
---|---|---|---|
This compound | Decreased | Decreased | Calcium channel inhibition |
4-(2-amino-ethyl)-benzenesulfonamide | Decreased | Decreased | Calcium channel inhibition |
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Variable | Variable | Not specified |
Pharmacokinetic Parameters (Theoretical)
Parameter | Value |
---|---|
Permeability (Caco-2) | High |
Solubility | Moderate |
Metabolic Stability | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide, and how is structural confirmation achieved?
The synthesis typically involves a multi-step approach:
- Step 1 : Sulfonylation of 4-aminobenzenesulfonyl chloride with a substituted aniline derivative (e.g., 4-[ethyl(2-hydroxyethyl)amino]aniline) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Step 2 : Purification via recrystallization using solvents like ethanol or methanol, followed by column chromatography to isolate the product .
- Structural Confirmation :
Q. How is the purity of this compound assessed, and what challenges arise during purification?
- Purity Assessment :
- Challenges :
- Hydrophilic hydroxyethyl groups may reduce solubility in organic solvents, necessitating polar aprotic solvents (e.g., DMF) during synthesis .
- Byproducts from incomplete sulfonylation require iterative recrystallization or preparative TLC .
Advanced Research Questions
Q. What strategies optimize inhibitory activity against carbonic anhydrase (CA) isoforms, and how is selectivity determined?
- Structural Modifications :
- Assays :
Q. How can computational methods predict binding modes with CA isoforms, and what experimental validations are employed?
- Computational Approaches :
- Molecular Docking (AutoDock/Vina) : Simulate interactions between the sulfonamide group and CA’s zinc-active site .
- Molecular Dynamics (MD) : Assess stability of hydrogen bonds (e.g., between NH of sulfonamide and Thr199) .
- Experimental Validation :
Q. How do researchers address discrepancies in reported IC50 values across studies?
- Standardization :
- Orthogonal Methods :
Q. What are the methodological considerations for synthesizing Schiff base derivatives of this compound?
- Reaction Design :
- Condense the primary amine group with aldehydes (e.g., benzaldehyde) under reflux in propanol with catalytic HCl .
- Monitor reaction progress via TLC (Rf shift) .
- Characterization :
- FT-IR : Confirm imine (C=N) stretch at ~1600 cm⁻¹ .
- Single-Crystal XRD : Resolve regiochemistry and steric effects of substituents .
Q. How is the compound’s stability evaluated under physiological conditions?
- Stability Studies :
Q. Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Adjustments :
- Use standardized solvent systems (e.g., PBS for aqueous, DMSO for organic) and report saturation concentrations .
- Employ Hansen Solubility Parameters (HSPs) to predict miscibility .
- Experimental Replication :
Properties
IUPAC Name |
4-amino-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-19(11-12-20)15-7-5-14(6-8-15)18-23(21,22)16-9-3-13(17)4-10-16/h3-10,18,20H,2,11-12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSSJPAPEISVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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